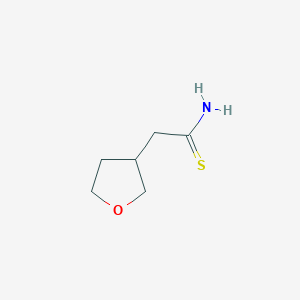

2-(Tetrahydrofuran-3-yl)ethanethioamide

Beschreibung

2-(Tetrahydrofuran-3-yl)ethanethioamide is a sulfur-containing heterocyclic compound featuring a tetrahydrofuran (THF) ring linked to an ethanethioamide group. Its molecular structure combines the oxygen-rich THF moiety with the thioamide functional group, which may confer unique physicochemical and biological properties.

Eigenschaften

Molekularformel |

C6H11NOS |

|---|---|

Molekulargewicht |

145.23 g/mol |

IUPAC-Name |

2-(oxolan-3-yl)ethanethioamide |

InChI |

InChI=1S/C6H11NOS/c7-6(9)3-5-1-2-8-4-5/h5H,1-4H2,(H2,7,9) |

InChI-Schlüssel |

LJWDTTZWZXTRLX-UHFFFAOYSA-N |

Kanonische SMILES |

C1COCC1CC(=S)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tetrahydrofuran-3-yl)ethanethioamide typically involves the functionalization of tetrahydrofuran derivatives. One common method includes the ring opening of tetrahydrofuran derivatives followed by subsequent reactions to introduce the ethanethioamide group. Specific catalysts and reaction conditions are employed to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production methods for 2-(Tetrahydrofuran-3-yl)ethanethioamide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. This often involves continuous flow reactors and optimized reaction conditions to maximize efficiency and minimize waste .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Tetrahydrofuran-3-yl)ethanethioamide undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to convert the thioamide group to other functional groups.

Reduction: Reducing agents can be used to modify the thioamide group, potentially converting it to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, where the thioamide group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioamide group can yield sulfoxides or sulfones, while reduction can produce amines .

Wissenschaftliche Forschungsanwendungen

2-(Tetrahydrofuran-3-yl)ethanethioamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(Tetrahydrofuran-3-yl)ethanethioamide involves its interaction with specific molecular targets. The thioamide group can form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The tetrahydrofuran ring provides structural stability and can influence the compound’s overall reactivity and binding properties .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

The compound’s key structural analogs include sulfur- or oxygen-containing heterocycles and thioamide derivatives. Below is a comparative analysis:

Table 1: Structural and Functional Group Comparisons

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Heteroatom in Heterocycle |

|---|---|---|---|---|

| 2-(Tetrahydrofuran-3-yl)ethanethioamide | C₆H₁₁NO₂S | 161.22 (calculated) | THF ring, ethanethioamide | Oxygen (THF) |

| 2-(2-Oxooxazolidin-3-yl)ethanethioamide | C₅H₈N₂O₂S | 160.19 | Oxazolidinone, ethanethioamide | Oxygen (oxazolidinone) |

| Thiophene fentanyl hydrochloride | C₂₄H₂₆N₂OS•HCl | 433.01 | Thiophene, fentanyl backbone | Sulfur (thiophene) |

| a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol | C₈H₁₁NOS | 169.24 | Thiophene, amino alcohol | Sulfur (thiophene) |

Key Observations :

- The ethanethioamide group (-C(S)NH₂) is shared with 2-(2-Oxooxazolidin-3-yl)ethanethioamide, but the latter’s oxazolidinone ring may increase rigidity and metabolic stability .

Table 2: Hazard Comparison

Key Observations :

- The discontinued status of 2-(Tetrahydrofuran-3-yl)ethanethioamide may parallel hazards seen in 2-(2-Oxooxazolidin-3-yl)ethanethioamide, which requires stringent PPE due to acute toxicity and skin corrosion risks .

- Thiophene derivatives like thiophene fentanyl lack comprehensive toxicological data, highlighting a common gap in safety profiles of sulfur-containing heterocycles .

Biologische Aktivität

2-(Tetrahydrofuran-3-yl)ethanethioamide is a compound characterized by its unique thioamide group, which contributes to its distinct chemical and biological properties. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry and pharmacology. This article explores the biological activity of 2-(Tetrahydrofuran-3-yl)ethanethioamide, including its mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular structure of 2-(Tetrahydrofuran-3-yl)ethanethioamide can be represented as follows:

- Molecular Formula : CHNOS

- Molecular Weight : 159.25 g/mol

The presence of the thioamide functional group (–C(=S)–NH–) is significant as it influences the compound's reactivity and interaction with biological macromolecules.

The biological activity of 2-(Tetrahydrofuran-3-yl)ethanethioamide can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Thioamides often act as enzyme inhibitors, particularly in the context of proteases and other hydrolases.

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains.

- Antioxidant Activity : The thioamide group may confer antioxidant properties, allowing it to scavenge free radicals and reduce oxidative stress.

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of 2-(Tetrahydrofuran-3-yl)ethanethioamide demonstrated its effectiveness against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. The Minimum Inhibitory Concentration (MIC) was found to be 32 µg/mL for both strains, indicating significant antimicrobial potential.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Streptococcus pneumoniae | 32 |

Study 2: Enzyme Inhibition

Another investigation focused on the compound's role as an inhibitor of acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases. The results indicated that 2-(Tetrahydrofuran-3-yl)ethanethioamide inhibited AChE with an IC50 value of 45 µM, suggesting potential applications in treating conditions like Alzheimer's disease.

| Enzyme | IC50 (µM) |

|---|---|

| Acetylcholinesterase | 45 |

Research Findings

Research has shown that compounds similar to 2-(Tetrahydrofuran-3-yl)ethanethioamide possess a range of biological activities. For instance, thioamides have been linked to anti-inflammatory effects, which could be beneficial in treating various inflammatory diseases. Additionally, studies highlight the potential for these compounds to serve as lead molecules in drug discovery due to their diverse pharmacological profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.